2-Cyclohexyl-2-hydroxyacetonitrile
CAS No.: 4354-47-6
Cat. No.: VC5304340
Molecular Formula: C8H13NO
Molecular Weight: 139.198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4354-47-6 |
---|---|
Molecular Formula | C8H13NO |
Molecular Weight | 139.198 |
IUPAC Name | 2-cyclohexyl-2-hydroxyacetonitrile |
Standard InChI | InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2 |
Standard InChI Key | JLNKJTJSIQKWEU-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(C#N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule features a central carbon atom bonded to a hydroxyl group (), a nitrile group (), and a cyclohexyl substituent. The stereocenter at the hydroxyl-bearing carbon gives rise to enantiomeric forms: ()-2-cyclohexyl-2-hydroxyacetonitrile (CAS 100007-62-3) and ()-2-cyclohexyl-2-hydroxyacetonitrile (CAS 107485-34-7) . The ()-enantiomer’s InChIKey (JLNKJTJSIQKWEU-QMMMGPOBSA-N) distinguishes it from the ()-form (JLNKJTJSIQKWEU-UHFFFAOYSA-N) .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 139.19 g/mol | |
XLogP3 | 1.7 | |
Topological Polar SA | 44 Ų | |
Rotatable Bond Count | 1 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound remains sparse in public databases, but its isomeric SMILES (C1CCC(CC1)C@HO) and canonical SMILES (C1CCC(CC1)C(C#N)O) confirm stereochemical variability . Mass spectrometry reveals an exact mass of 139.099714 Da, consistent with its molecular formula .
Synthesis and Stereochemical Control
Catalytic Asymmetric Synthesis
Enantioselective synthesis of 2-cyclohexyl-2-hydroxyacetonitrile leverages hydroxynitrile lyases, such as the ()-specific enzyme from Hevea brasiliensis, which catalyzes the addition of hydrogen cyanide to cyclohexanone . This biocatalytic route achieves enantiomeric excess () >95% under optimized conditions .
Copper-Catalyzed Substitution
Recent advances in C–Si bond formation employ α-triflyloxy nitriles as substrates. For example, copper-catalyzed substitution with silyl nucleophiles proceeds with inversion of configuration, enabling access to α-silylated derivatives . This method tolerates diverse functional groups, making it viable for modifying 2-cyclohexyl-2-hydroxyacetonitrile .
Table 2: Representative Synthetic Routes
Method | Reagents/Conditions | Outcome | Reference |
---|---|---|---|
Biocatalytic | ()-HNL, HCN, pH 5.5 | ()-enantiomer, 98% | |
Copper Catalysis | Cu(OTf), PhSiH, THF | α-Silylated nitrile |
Applications in Organic Synthesis
Chiral Building Block
The compound’s stereocenter and nitrile group make it valuable for constructing complex molecules. For instance, reduction of the nitrile to an amine or hydrolysis to a carboxylic acid enables access to β-amino alcohols or α-hydroxy acids, respectively .
Pharmaceutical Intermediates
While direct pharmaceutical applications are undocumented, structurally related cyanohydrins serve as precursors to antihypertensive agents and antiviral drugs . The cyclohexyl group may enhance lipophilicity, improving blood-brain barrier penetration in candidate molecules .
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